molecular formula C20H22FN3O6 B2805849 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 954608-29-8

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2805849
CAS RN: 954608-29-8
M. Wt: 419.409
InChI Key: DPBVQGJBAAMUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22FN3O6 and its molecular weight is 419.409. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Application in Orexin Receptor Mechanisms

  • Study: Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption in Female Rats.
  • Abstract: Orexins and their receptors modulate feeding, arousal, stress, and drug abuse. This study evaluated the effects of selective OX1R antagonists, including SB-649868, which has structural similarities to the compound . It was found that these antagonists selectively reduced binge eating without affecting standard food intake, suggesting a major role of OX1R mechanisms in compulsive eating behaviors (Piccoli et al., 2012).

2. Application in Structural Characterization and Synthesis

  • Study: Synthesis and Structural Characterization of Isostructural 4-Aryl-2-oxooxazolidin-5-yl Derivatives.
  • Abstract: This research involved the synthesis of compounds structurally related to 1-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea. The study's focus was on understanding the structural and conformational aspects of these compounds through crystal diffraction and highlighted their potential in various scientific applications (Kariuki et al., 2021).

3. Application in Drug Precursors Analysis

  • Study: Full Characterization of Linezolid and Its Synthetic Precursors.
  • Abstract: This study involved the solid-state nuclear magnetic resonance spectroscopy and electron ionization mass spectrometry of linezolid and its synthetic precursors, which include structural elements similar to the compound . The research provided insights into dynamic molecular disorder in these compounds, essential for pharmaceutical applications (Wielgus et al., 2015).

properties

IUPAC Name

1-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O6/c1-27-16-8-13(9-17(28-2)18(16)29-3)23-19(25)22-10-15-11-24(20(26)30-15)14-6-4-12(21)5-7-14/h4-9,15H,10-11H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVQGJBAAMUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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